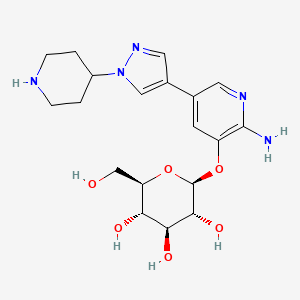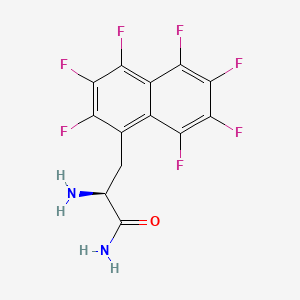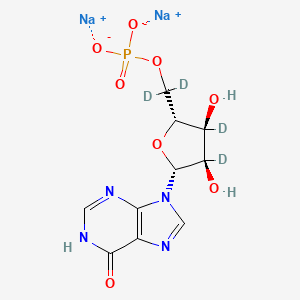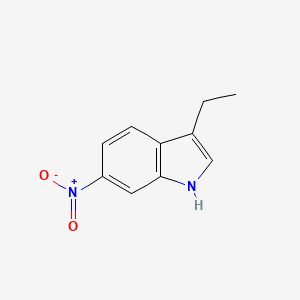
3-ethyl-6-nitro-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-ethyl-6-nitro-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their wide range of biological activities, making them important in various fields such as chemistry, biology, and medicine .
Métodos De Preparación
The synthesis of 3-ethyl-6-nitro-1H-indole can be achieved through various synthetic routes. One common method involves the nitration of 3-ethylindole using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is typically carried out under controlled temperature conditions to ensure the selective nitration at the 6-position of the indole ring .
Industrial production methods for indole derivatives often involve the use of palladium-catalyzed reactions, such as the Larock indole synthesis, which allows for the formation of highly functionalized indole units .
Análisis De Reacciones Químicas
3-ethyl-6-nitro-1H-indole undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Oxidation: The indole ring can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Common reagents used in these reactions include palladium catalysts, hydrogen gas, tin(II) chloride, and various electrophilic reagents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-ethyl-6-nitro-1H-indole has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-ethyl-6-nitro-1H-indole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with various biological targets. The indole ring system is known to bind to multiple receptors and enzymes, influencing various biological processes .
Comparación Con Compuestos Similares
3-ethyl-6-nitro-1H-indole can be compared with other similar compounds, such as:
3-ethyl-1H-indole: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
6-nitro-1H-indole:
3-methyl-6-nitro-1H-indole: Similar structure but with a methyl group instead of an ethyl group, leading to differences in reactivity and biological activity.
Propiedades
Fórmula molecular |
C10H10N2O2 |
|---|---|
Peso molecular |
190.20 g/mol |
Nombre IUPAC |
3-ethyl-6-nitro-1H-indole |
InChI |
InChI=1S/C10H10N2O2/c1-2-7-6-11-10-5-8(12(13)14)3-4-9(7)10/h3-6,11H,2H2,1H3 |
Clave InChI |
MYLQPXGXHOIHNJ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CNC2=C1C=CC(=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


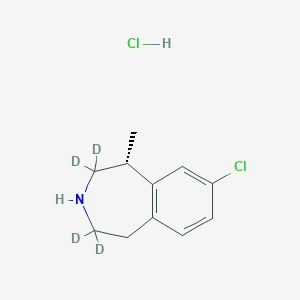
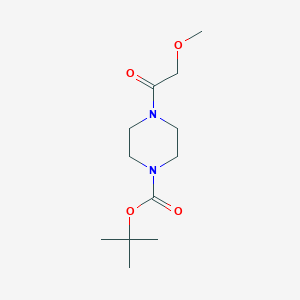

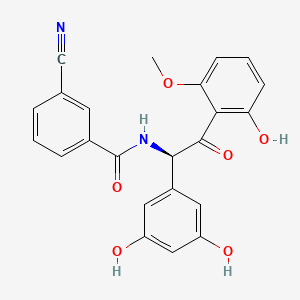
![(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-N-phenyl-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B13846494.png)
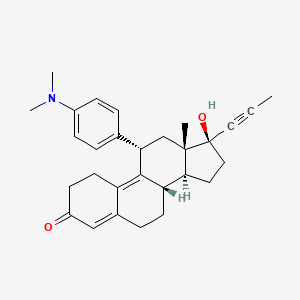
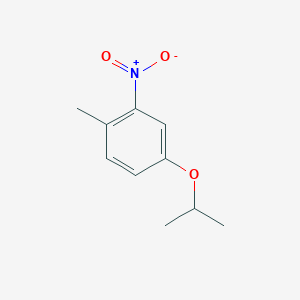
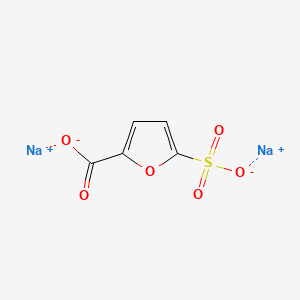

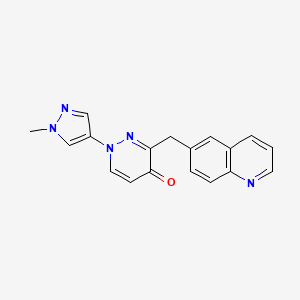
![6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-[6-(2-methylsulfonylsulfanylethylamino)-6-oxohexyl]hexanamide](/img/structure/B13846526.png)
